2-(2,4-dimethylphenoxy)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide
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Overview
Description
2-(2,4-dimethylphenoxy)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide is a complex organic compound that features a combination of aromatic rings and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethylphenoxy)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the core structures and subsequent functionalization. One common approach is the palladium-catalyzed direct C–H bond functionalization, which allows for the construction of the tricyclic scaffold and subsequent functionalization at specific positions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis techniques, with optimizations for yield and purity. These methods would include large-scale palladium-catalyzed reactions and purification processes to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dimethylphenoxy)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
2-(2,4-dimethylphenoxy)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action for 2-(2,4-dimethylphenoxy)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, such as enzyme activity or receptor binding. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other acetamide derivatives and heterocyclic compounds with aromatic rings. Examples include:
- 2-{2-chloro-6-methoxy-4-[(3-[1,3]oxazolo[4,5-b]pyridin-2-ylanilino)methyl]phenoxy}acetamide .
- 5-[(3,5-dimethylphenoxy)methyl]-3-ethyl-1,3-oxazolidin-2-one .
Uniqueness
The uniqueness of 2-(2,4-dimethylphenoxy)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide lies in its specific combination of functional groups and heterocyclic structures, which confer unique chemical and biological properties
Properties
Molecular Formula |
C23H21N3O3 |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
2-(2,4-dimethylphenoxy)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C23H21N3O3/c1-14-6-9-19(16(3)11-14)28-13-21(27)25-18-12-17(8-7-15(18)2)23-26-22-20(29-23)5-4-10-24-22/h4-12H,13H2,1-3H3,(H,25,27) |
InChI Key |
PIGYQPQBYFJHRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)C)C |
Origin of Product |
United States |
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